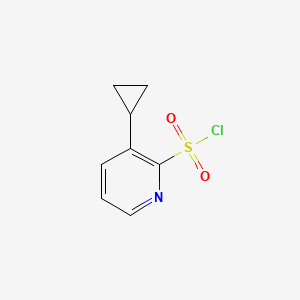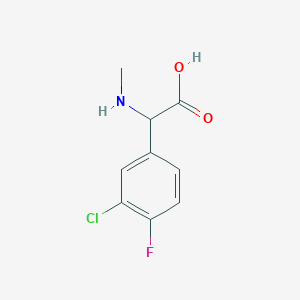
Potassium (6-(dimethoxymethyl)pyridin-3-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and reactivity, making them valuable in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group imparts unique properties to the compound, making it a versatile reagent in the field of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide typically involves the reaction of 6-(dimethoxymethyl)pyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a potassium base. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
Reactants: 6-(dimethoxymethyl)pyridine, boron trifluoride etherate, potassium base.
Solvent: Anhydrous solvent such as tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Substitution Reactions: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- Potassium 2,6-dimethoxypyridine-3-trifluoroborate
- Potassium (2,6-dimethylpyridin-3-yl)trifluoroboranuide
Uniqueness
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.
属性
分子式 |
C8H10BF3KNO2 |
|---|---|
分子量 |
259.08 g/mol |
IUPAC 名称 |
potassium;[6-(dimethoxymethyl)pyridin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C8H10BF3NO2.K/c1-14-8(15-2)7-4-3-6(5-13-7)9(10,11)12;/h3-5,8H,1-2H3;/q-1;+1 |
InChI 键 |
CTKLCWVYAXHDMS-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CN=C(C=C1)C(OC)OC)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)

![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)


![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)



![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)
